molecular formula C7H13NO2 B2545527 Methyl 3-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1631027-18-3

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B2545527
CAS No.: 1631027-18-3
M. Wt: 143.186
InChI Key: NEPQUZNQTHTYJM-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a high-value chemical scaffold gaining prominence in medicinal chemistry for the design of novel integrin antagonists. Recent research has highlighted the utility of functionalized cyclobutane cores in drug discovery, particularly for developing compounds that target the β3 subfamily of integrin receptors, which includes αvβ3 and αIIbβ3 . These integrins are key players in cancer progression, metastatic dissemination, and angiogenesis. The cyclobutane ring provides a metabolically stable and conformationally constrained structure that is ideal for orienting key pharmacophores in three-dimensional space . This makes it a critical building block for synthesizing Arg-Gly-Asp (RGD)-mimetic molecules aimed at disrupting integrin-mediated signaling pathways in tumors . By serving as a core scaffold, this compound enables researchers to explore new approaches in cancer therapy, specifically for developing dual αIIbβ3/αvβ3 antagonists that may offer superior efficacy in blocking tumour growth and metastasis compared to single-target agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUZNQTHTYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing the aminomethyl group with hydroxymethyl (Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) or trifluoromethyl (Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) modifies polarity and hydrogen-bonding capacity .
  • Ester Group : Ethyl esters (e.g., Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) may offer different solubility and hydrolysis kinetics compared to methyl esters .

Physicochemical Properties

Property This compound Methyl 3-aminocyclopentanecarboxylate Methyl 3-methylenecyclobutane-1-carboxylate
Molecular Weight (g/mol) 143.18 143.18 126.15
Boiling Point (°C) Not reported Not reported 56–59 (at 20 Torr)
Density (g/cm³) Not reported Not reported 1.01 (predicted)
Storage Conditions Room temperature (hydrochloride salt) Room temperature 2–8°C

Key Observations :

  • Methyl 3-methylenecyclobutane-1-carboxylate’s lower molecular weight and methylene group contribute to higher volatility .

Reactivity

  • This compound: The primary amine group enables nucleophilic reactions (e.g., acylations, Schiff base formations), while the ester allows hydrolysis to carboxylic acids .
  • Methyl 3-aminocyclopentanecarboxylate: Similar reactivity but may exhibit slower reaction kinetics due to steric hindrance from the larger ring .
  • Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate : The hydroxymethyl group participates in oxidation or etherification reactions .

Key Observations :

  • Methyl 3-aminocyclopentanecarboxylate poses higher acute toxicity risks compared to cyclobutane analogues .

Biological Activity

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by the presence of an aminomethyl group and a carboxylate ester group. Its molecular formula is C7H13NO2C_7H_{13}NO_2, and it exhibits unique structural properties that contribute to its potential biological activity. This compound is of growing interest in medicinal chemistry due to its possible interactions with biological macromolecules, such as enzymes and receptors, which may influence various biochemical pathways.

Structural Features

  • Cyclobutane Ring : A four-membered carbon ring providing a constrained geometry.
  • Aminomethyl Group : Positioned at the third carbon, potentially facilitating hydrogen bonding.
  • Carboxylate Ester Group : Located at the first carbon, contributing to the compound's reactivity.
PropertyValue
Molecular FormulaC7H13NO2C_7H_{13}NO_2
Molecular Weight143.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

This compound is believed to act as a ligand for various biological targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit therapeutic properties, although comprehensive evaluations are still required to elucidate its mechanisms of action and efficacy. Research indicates its potential role in:

  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurological functions.

Case Studies and Investigations

  • Study on Enzyme Interactions :
    • Investigations into the binding affinity of this compound with various enzymes have shown promising results, indicating potential as a selective inhibitor in metabolic processes .
  • Neuropharmacological Effects :
    • A study exploring its effects on neurotransmitter systems revealed that it may act as an antagonist at NMDA receptors, suggesting implications for neuroprotective strategies .
  • Antitumor Activity :
    • Research has indicated low toxicity levels and potential antitumor effects, positioning it as a candidate for further development in cancer therapies .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Enzyme InteractionsPotential selective inhibition
Neuropharmacological EffectsNMDA receptor antagonism
Antitumor ActivityLow toxicity; potential antitumor effects

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Organic Synthesis : Serves as an intermediate for synthesizing complex organic molecules.
  • Biochemical Studies : Used to investigate enzyme mechanisms and protein-ligand interactions.
  • Medicinal Chemistry : Explored as a precursor for drug development targeting specific diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cycloaddition or aza-Michael addition strategies. For example, cyclobutane derivatives are often prepared using thermal [2+2] cycloaddition of acrylates with enamines, followed by Hofmann elimination . Reaction conditions such as solvent choice (e.g., ethyl acetate), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine and ester precursors) significantly impact yield. Evidence from analogous syntheses shows yields up to 80% under optimized conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer: 1H-NMR is critical for structural confirmation. Peaks corresponding to the aminomethyl group (δ ~2.3–2.6 ppm, multiplet) and ester methyl group (δ ~3.8 ppm, singlet) are diagnostic. For example, in related cyclobutane esters, the cyclobutane ring protons appear as complex multiplets between δ 1.9–2.6 ppm . IR spectroscopy can validate the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC or GC-MS, with retention times compared to standards .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: The compound is stable under inert atmospheres but may degrade in the presence of moisture or strong acids/bases. Storage at –20°C in anhydrous solvents (e.g., ethyl acetate) is recommended. Decomposition products could include cyclobutane carboxylic acids (via ester hydrolysis) or ring-opened amines under oxidative conditions . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are advised to assess shelf life.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water . Emergency procedures should align with GHS guidelines, including access to SDS sheets with hazard classifications (e.g., "Warning" for acute toxicity) .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., cycloaddition, nucleophilic substitution) be validated for synthesizing this compound?

Methodological Answer: Mechanistic studies require kinetic analysis and intermediate trapping. For cycloaddition routes, monitor reaction progress via in situ FTIR or LC-MS to detect intermediates like enamine adducts . Isotopic labeling (e.g., 13C in the ester group) can track bond formation. Computational modeling (DFT) may predict regioselectivity in cyclobutane ring formation .

Q. How do researchers resolve contradictions in reported synthetic yields or structural data across studies?

Methodological Answer: Cross-validate data using orthogonal techniques. For example, if NMR data conflicts with literature, compare with X-ray crystallography or high-resolution mass spectrometry (HRMS). Reproduce syntheses under identical conditions (e.g., solvent, catalyst) to isolate variables affecting yield discrepancies . Contradictions in stereochemistry (cis/trans isomers) may arise from purification methods; chiral HPLC or NOESY NMR can clarify .

Q. What computational tools are effective for predicting retrosynthetic pathways or bioactivity of this compound?

Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose one-step syntheses. For retrosynthesis, input the SMILES string and apply heuristic scoring to prioritize routes with high feasibility (e.g., esterification of pre-functionalized cyclobutanes) . QSAR models predict bioactivity by correlating structural features (e.g., aminomethyl group) with target binding, validated via molecular docking simulations .

Q. What strategies mitigate challenges in purifying cyclobutane derivatives like this compound?

Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. For enantiomeric purification, chiral stationary phases (e.g., cellulose-based columns) are effective. Crystallization in non-polar solvents (e.g., toluene) enhances purity, monitored via melting point analysis and PXRD .

Q. How can kinetic studies (e.g., Michaelis-Menten models) optimize reaction conditions for scaled-up synthesis?

Methodological Answer: Monitor reaction rates under varying temperatures and concentrations. Fit data to the Michaelis-Menten equation to determine rate-limiting steps (e.g., nucleophilic attack on the ester carbonyl). For Diels-Alder-like cycloadditions, Arrhenius plots identify optimal thermal activation energies . Flow chemistry systems improve scalability by maintaining precise control over residence time and mixing .

Q. What in vitro/in silico approaches evaluate the biological potential of this compound in drug discovery?

Methodological Answer: Screen against target enzymes (e.g., proteases) using fluorescence-based assays. For neuroactive potential, utilize patch-clamp electrophysiology on neuronal cells. In silico ADMET profiling predicts pharmacokinetics (e.g., blood-brain barrier penetration) via tools like SwissADME. Toxicity is assessed using zebrafish embryo models or Ames tests .

Notes

  • Advanced questions emphasize mechanistic, computational, and reproducibility challenges.
  • Methodological answers integrate synthesis, characterization, and safety protocols from peer-reviewed evidence.

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